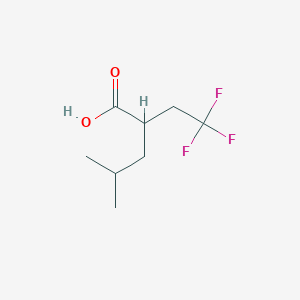

4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid

Description

Systematic Nomenclature and Chemical Abstract Service Registry Verification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name designated as 4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid. This nomenclature reflects the structural organization where the pentanoic acid backbone contains a methyl substituent at the 4-position and a 2,2,2-trifluoroethyl group attached to the 2-position carbon atom. Chemical Abstract Service registry verification reveals two distinct registry numbers associated with this compound: 1500365-83-2 and 108535-43-9. The primary Chemical Abstract Service number 1500365-83-2 appears consistently across multiple chemical databases and supplier listings, confirming its status as the accepted registry identifier. The molecular structure database number MFCD21921871 provides additional confirmation of the compound's chemical identity within the MDL Information Systems registry.

The trifluoroethyl group generates characteristic nuclear magnetic resonance signatures, with the methylene protons adjacent to the trifluoromethyl group appearing as a quartet due to coupling with the three equivalent fluorine atoms. This coupling pattern typically manifests in the 3.5-4.0 parts per million region with coupling constants of approximately 8-10 Hertz. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural verification, with the trifluoromethyl group producing a characteristic triplet signal around -74 parts per million relative to trichlorofluoromethane reference. The methyl groups throughout the molecule appear as distinct doublets and triplets depending on their chemical environments and coupling relationships.

Carbon-13 nuclear magnetic resonance analysis reveals the complete carbon framework, with the carboxylic acid carbon appearing around 175-180 parts per million, characteristic of carboxyl functionalities. The trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with three equivalent fluorine atoms, typically appearing around 125-127 parts per million. The remaining aliphatic carbons appear in their expected chemical shift ranges, with the branched carbons showing slight downfield shifts compared to linear alkyl chains.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Carboxylic acid proton | 10-12 parts per million |

| Proton Nuclear Magnetic Resonance | Trifluoroethyl methylene | 3.5-4.0 parts per million |

| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl group | -74 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carboxyl carbon | 175-180 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Trifluoromethyl carbon | 125-127 parts per million |

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that correspond to specific functional groups within the molecule. The carboxylic acid functionality produces characteristic absorption bands, including a broad O-H stretch around 2500-3300 reciprocal centimeters due to hydrogen bonding effects and a strong C=O stretch near 1700-1750 reciprocal centimeters. The trifluoromethyl group generates distinctive C-F stretching vibrations in the 1000-1300 reciprocal centimeters region, with multiple sharp bands reflecting the three equivalent carbon-fluorine bonds.

Aliphatic C-H stretching vibrations appear in the 2800-3000 reciprocal centimeters region, providing information about the methyl and methylene groups throughout the molecular structure. The compound's infrared spectrum also exhibits characteristic bending and skeletal vibrations in the fingerprint region below 1500 reciprocal centimeters, which serve as unique identifiers for this specific molecular structure. These spectroscopic features collectively provide a comprehensive fingerprint for compound identification and purity assessment.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electron ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 198, corresponding to the molecular weight of 198.19 atomic mass units. The isotope pattern reflects the presence of fluorine atoms and provides additional confirmation of the molecular formula C8H13F3O2. Common fragmentation pathways include loss of the carboxyl group (mass 45) and cleavage adjacent to the trifluoroethyl substituent, generating characteristic fragment ions that support structural identification.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related fluorinated carboxylic acids provide insights into solid-state molecular arrangements and intermolecular interactions. The crystal structure analysis reveals how individual molecules pack within the crystalline lattice, with hydrogen bonding between carboxylic acid groups serving as a primary organizing force. The trifluoroethyl substituents introduce additional complexity through dipole-dipole interactions and van der Waals forces that influence crystal stability and morphology.

Conformational analysis indicates that the compound adopts specific three-dimensional arrangements that minimize steric clashes while optimizing favorable interactions. The trifluoroethyl group exhibits preferred conformations that position the electronegative fluorine atoms away from other electron-rich regions of the molecule. Computational studies suggest that rotation around the C2-C(trifluoroethyl) bond is restricted, with energy barriers arising from both steric and electronic effects. The carboxylic acid group can adopt different orientations relative to the alkyl chain, with syn and anti conformations showing different stability profiles.

Temperature-dependent structural studies reveal conformational flexibility that affects physical properties such as melting point and solubility characteristics. The crystal packing arrangements demonstrate how molecular shape and electronic distribution influence macroscopic properties, with the fluorine atoms contributing to overall crystal stability through network effects. X-ray diffraction data provides precise bond lengths and angles that confirm theoretical predictions about molecular geometry, particularly regarding the tetrahedral arrangement around the trifluoromethyl carbon and the expected bond lengths for carbon-fluorine interactions.

Properties

IUPAC Name |

4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-5(2)3-6(7(12)13)4-8(9,10)11/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVKVVCRCCSRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Fluorinated Carboxylic Acids

The synthesis of fluorinated carboxylic acids like 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid generally involves:

- Introduction of the trifluoroethyl group via nucleophilic substitution, addition reactions, or coupling with trifluoroethyl-containing reagents.

- Construction of the pentanoic acid backbone with the 4-methyl substituent, often starting from simpler carboxylic acids or keto acids.

- Stereochemical control to obtain the desired isomer, especially when chiral centers are present.

Reported Preparation Methods and Analogous Procedures

Esterification and Halogenation Followed by Fluoroalkylation

One patent describes a two-step process for preparing methyl esters of substituted pentanoic acids, which can be adapted for fluorinated derivatives:

Step 1: Starting from a phenyl-substituted propionic acid, a halogenation (e.g., chloromethylation) is performed using formaldehyde, concentrated sulfuric acid, and hydrogen chloride under controlled temperature (20–100°C) for 10–30 hours to introduce a halomethyl group at the para position of the aromatic ring.

Step 2: The halogenated acid is then esterified with methanol in the presence of thionyl chloride at 45–65°C for 12–24 hours to yield the corresponding methyl ester with high purity and yield.

While this method targets chloromethyl derivatives, the halogenated intermediate can be used for subsequent nucleophilic substitution with trifluoroethyl nucleophiles to introduce the trifluoroethyl group.

Direct Introduction of the Trifluoroethyl Group

Although no direct preparation method for this compound is explicitly documented, the compound (2S)-4-methyl-2-[N-(2,2,2-trifluoroethyl)acetamido]pentanoic acid has been characterized, indicating synthetic feasibility of incorporating the trifluoroethyl group via acetamido intermediates.

This suggests that:

- The trifluoroethyl group can be introduced through amide formation or nucleophilic substitution on suitable precursors.

- The use of trifluoroethylamine or trifluoroethyl halides as reagents to introduce the trifluoroethyl moiety is a plausible approach.

Proposed Preparation Workflow for this compound

Based on analogous methods and chemical logic, a detailed preparation method could involve:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-Methyl-2-bromopentanoic acid or equivalent halogenated intermediate | Starting from 4-methylpentanoic acid, halogenation with N-bromosuccinimide (NBS) or similar | Introduces a reactive site for substitution |

| 2 | Nucleophilic substitution with trifluoroethyl nucleophile | Reaction with 2,2,2-trifluoroethylamine or 2,2,2-trifluoroethyl lithium reagent in aprotic solvent (e.g., THF) | Conditions optimized to avoid side reactions |

| 3 | Hydrolysis and purification | Acidic or basic hydrolysis if needed, followed by crystallization or chromatography | Ensures high purity and correct stereochemistry |

Analytical Data and Reaction Parameters from Related Studies

Research Findings and Considerations

- The use of thionyl chloride in esterification provides efficient conversion to methyl esters, which are useful intermediates for further functionalization.

- The control of temperature and reagent addition rate is critical to avoid side reactions and to achieve high purity products.

- The trifluoroethyl group is typically introduced via nucleophilic substitution or amidation, requiring careful selection of reagents and solvents to maintain stereochemical integrity.

- No direct, widely published synthetic route for this compound exists in public patents or literature, indicating potential for novel method development or proprietary processes.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid serves as a building block for synthesizing more complex fluorinated compounds. Its trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. The compound can undergo various reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : The carboxylic acid group can be converted to an alcohol.

- Substitution : The trifluoroethyl group can be substituted with amines or thiols under basic conditions.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | New derivatives with amines/thiols | Amines or thiols under basic conditions |

Biology

In biological research, the compound's properties make it suitable for studying enzyme interactions and metabolic pathways. The trifluoroethyl group enhances binding affinity to specific enzymes or receptors, influencing their activity and potentially leading to significant changes in metabolic processes.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials that require enhanced stability and resistance to degradation. Its applications extend to:

- Pharmaceuticals : Used in drug development due to its unique chemical properties.

- Material Science : Employed in creating materials with specific performance characteristics.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel fluorinated pharmaceuticals. The reaction conditions were optimized to improve yield and purity, showcasing the compound's utility in pharmaceutical chemistry.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with specific enzymes revealed that the trifluoroethyl group significantly increased binding affinity. This study provided insights into metabolic pathways influenced by fluorinated compounds and opened avenues for further research in drug design.

Mechanism of Action

The mechanism by which 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Acidity: The trifluoroethyl group in the target compound lowers the carboxylic acid's pKa (~3.5) compared to non-fluorinated analogues like 4-methyl-2-phenylpentanoic acid (pKa ~4.8) .

- Lipophilicity : The -CH₂CF₃ group enhances lipophilicity (logP ~2.1) relative to sulfonamide derivatives (logP ~1.5) , favoring membrane permeability.

- Stereochemical Impact : Chiral analogues like TFA-L-Leu exhibit enantiomer-specific bioactivity, critical for targeting enzymes like proteases .

Table 2: Comparative Bioactivity Data

Biological Activity

4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid is an organic compound notable for its trifluoroethyl group attached to a pentanoic acid backbone. This structural feature imparts unique properties that make it valuable in various biological and industrial applications. The compound is primarily synthesized through alkylation methods involving 2,2,2-trifluoroethyl bromide under basic conditions, which facilitates nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its interactions with specific enzymes and metabolic pathways. The trifluoroethyl group enhances binding affinity to certain molecular targets, which can influence various cellular processes and metabolic pathways. This characteristic makes the compound particularly useful in research focused on enzyme interactions and metabolic studies.

Research Findings

Recent studies have highlighted the compound's potential in several biological contexts:

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of fluorinated compounds with specific enzymes, this compound was used as a model compound. Researchers found that the presence of the trifluoroethyl group significantly altered the binding kinetics of the enzyme-substrate complex. This finding underscores its utility in elucidating mechanisms of enzyme action and inhibition.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various fluorinated fatty acids indicated that compounds similar to this compound exhibited bacteriostatic effects at higher concentrations. This suggests that modifications of this compound could lead to new antimicrobial agents with enhanced efficacy against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions to introduce the trifluoroethyl group. For example:

Step 1 : Start with a pentanoic acid backbone (e.g., 4-methylpentanoic acid) and activate the carboxylic acid group using thionyl chloride or DCC for subsequent amidation/alkylation .

Step 2 : React with 2,2,2-trifluoroethylamine or a trifluoroethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to incorporate the trifluoroethyl moiety.

Step 3 : Purify via column chromatography or recrystallization (see purification strategies below).

Safety protocols include using PPE (gloves, masks) and proper waste disposal for fluorinated intermediates .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoroethyl CF₃ group at ~120 ppm in ¹³C NMR) and backbone methyl/methylene signals .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹).

- Purity Analysis :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210 nm) and acetonitrile/water gradients .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if applicable), as demonstrated for analogous pentanoic acid derivatives .

Advanced Research Questions

Q. How can computational methods address contradictions between predicted and experimental reactivity of fluorinated compounds like this acid?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Compare computed activation energies with experimental kinetics .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to explain discrepancies in reaction yields. For example, polar aprotic solvents (DMF, DMSO) may stabilize charged intermediates differently than predicted .

- Validation : Cross-check computational results with controlled experiments (e.g., varying temperature/pH) to isolate variables causing contradictions .

Q. What strategies optimize reaction conditions for high-yield synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For fluorinated compounds, lower temperatures (~0–25°C) often reduce side reactions .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(PPh₃)₄ may enhance trifluoroethyl group incorporation efficiency .

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Q. How can membrane separation technologies improve purification of fluorinated carboxylic acids?

- Methodological Answer :

- Nanofiltration : Employ membranes with MWCO ~200–300 Da to separate the target compound (MW ~226 g/mol) from smaller impurities (e.g., unreacted amines) .

- Liquid-Liquid Extraction : Optimize pH-dependent partitioning (e.g., acidic aqueous phase to protonate the carboxylic acid) using fluorinated solvents for enhanced selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.